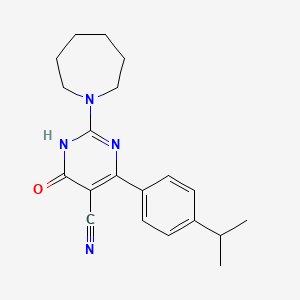![molecular formula C17H17ClN2O2 B6117978 4-chloro-N-[4-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B6117978.png)
4-chloro-N-[4-methyl-3-(propionylamino)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-[4-methyl-3-(propionylamino)phenyl]benzamide is a compound of interest in scientific research due to its potential as a therapeutic agent. This compound has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of 4-chloro-N-[4-methyl-3-(propionylamino)phenyl]benzamide involves inhibition of specific enzymes and pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. Additionally, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include reduced inflammation, inhibition of cancer cell growth, and potential neuroprotective effects. This compound has been shown to reduce the production of inflammatory cytokines and prostaglandins in animal models. Additionally, it has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-chloro-N-[4-methyl-3-(propionylamino)phenyl]benzamide in lab experiments include its potential as a therapeutic agent and its ability to inhibit specific enzymes and pathways. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
For research on 4-chloro-N-[4-methyl-3-(propionylamino)phenyl]benzamide include further studies on its potential as a therapeutic agent in various fields of research, including cancer, inflammation, and neurodegenerative diseases. Additionally, future research may focus on understanding its mechanism of action and potential side effects in greater detail.
Synthesemethoden
The synthesis of 4-chloro-N-[4-methyl-3-(propionylamino)phenyl]benzamide involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with 4-methyl-3-aminophenol to form 4-chloro-3-(4-methyl-3-hydroxyphenyl)benzoic acid. This compound is then reacted with propionyl chloride to form 4-chloro-3-(4-methyl-3-propionylamino)phenyl)benzoic acid, which is finally converted to this compound through reaction with thionyl chloride and ammonia.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-[4-methyl-3-(propionylamino)phenyl]benzamide has been studied for its potential as a therapeutic agent in various fields of research, including cancer treatment, inflammation, and neurodegenerative diseases. This compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, it has been studied for its potential as a neuroprotective agent in Alzheimer's disease.
Eigenschaften
IUPAC Name |
4-chloro-N-[4-methyl-3-(propanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-3-16(21)20-15-10-14(9-4-11(15)2)19-17(22)12-5-7-13(18)8-6-12/h4-10H,3H2,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWVWOIMKTUKHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-({[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]amino}methyl)-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6117896.png)
![1-[(2-butyl-1H-imidazol-4-yl)methyl]-N-ethyl-N-(4-pyridinylmethyl)-3-piperidinamine](/img/structure/B6117897.png)
![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)isopropyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B6117909.png)
![N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-methyl-3-furamide](/img/structure/B6117915.png)
![N-({1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]-3-piperidinyl}methyl)-2-thiophenesulfonamide](/img/structure/B6117918.png)
![5-(4-methylphenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6117920.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-4-(5-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6117922.png)
![[5-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-furyl]methanol](/img/structure/B6117926.png)
![N-(3,4-dimethoxyphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6117934.png)

![{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B6117946.png)

![N-{2-[(3,4-dimethylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B6117973.png)
![5-fluoro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B6117980.png)
